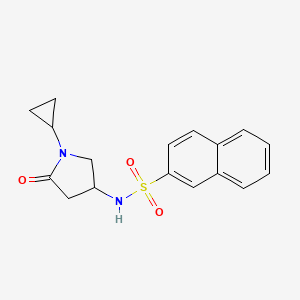

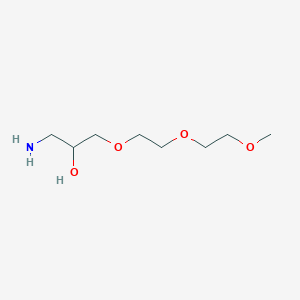

![molecular formula C20H14F3N7S B2841197 3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-82-1](/img/structure/B2841197.png)

3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives involves various strategies . One common method is the azide-alkyne Huisgen cycloaddition, also known as “click chemistry”. This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The exact structure of “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Some general properties of triazoles include their aromaticity, their ability to form hydrogen bonds, and their high nitrogen content .Aplicaciones Científicas De Investigación

Anticancer Activity

A series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, including compounds with structures related to the one , were synthesized and screened for anticancer activity against various cancerous cell lines such as MCF7 (human breast cancer), SaOS-2 (human osteosarcoma), and K562 (human myeloid leukemia). These compounds showed moderate to good antiproliferative potency, suggesting their potential as anticancer drugs (Chowrasia et al., 2017).

Antimicrobial Activities

Research has also focused on the synthesis and characterization of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, exhibiting promising antimicrobial activities. These compounds were synthesized through efficient techniques and showed significant antimicrobial efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria, compared to the standard drug Chloramphenicol (Idrees et al., 2019).

PTP1B Inhibitors for Cancer Treatment

Another significant application involves the development of condensed-bicyclic triazolo-thiadiazoles as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). These inhibitors exhibit significant potential in cancer treatment, showing effectiveness against human hepatoma cells, inhibiting cell invasion, and decreasing tumor volume in mouse models. This showcases the compound's potential in the development of therapeutic drugs for cancer treatment (Baburajeev et al., 2015).

Antibacterial and Antifungal Properties

Additional research into 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole as potent antimicrobial agents has demonstrated these compounds' significant antibacterial and antifungal activities. This research underscores the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sanjeeva Reddy et al., 2010).

Mecanismo De Acción

Direcciones Futuras

The field of triazole chemistry is a rapidly evolving area of research, with new synthetic methods and applications being developed regularly . Future research may focus on developing new triazole derivatives with improved biological activity, or on finding new applications for these versatile compounds .

Propiedades

IUPAC Name |

3-benzyl-6-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N7S/c1-12-17(25-28-29(12)15-9-5-8-14(11-15)20(21,22)23)18-27-30-16(24-26-19(30)31-18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQFJXHNKDMSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

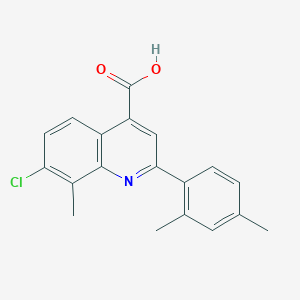

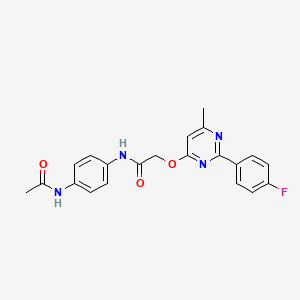

![1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2841115.png)

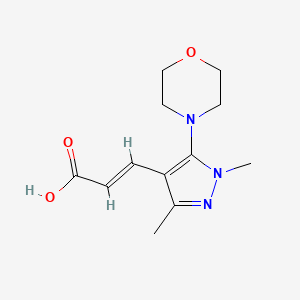

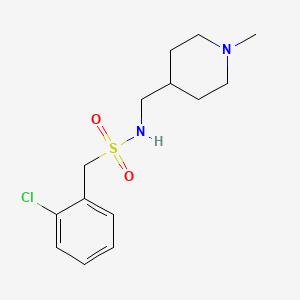

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)

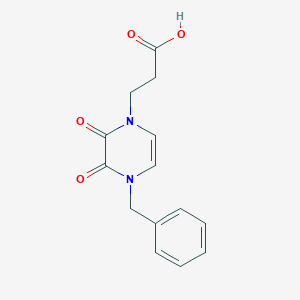

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)

![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)